molecular formula C11H11N3OS B2990074 N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 331975-71-4

N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2990074
CAS No.: 331975-71-4
M. Wt: 233.29
InChI Key: NUFGRLNQSGQRIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide (hereafter referred to as the target compound) features a 1,3,4-thiadiazole core substituted at the 5-position with a 3-methylphenyl group and at the 2-position with an acetamide moiety.

Properties

IUPAC Name

N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-7-4-3-5-9(6-7)10-13-14-11(16-10)12-8(2)15/h3-6H,1-2H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFGRLNQSGQRIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylbenzoic acid hydrazide with thiosemicarbazide, followed by cyclization in the presence of acetic anhydride. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific solvents may also be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the thiadiazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions, such as the presence of a catalyst or specific temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound with a thiadiazole structure that has applications in medicinal chemistry and material science . Research suggests it possesses significant biological activities, especially in anticancer and antimicrobial areas.

Applications

This compound has diverse applications across several fields. Interaction studies have examined its binding affinity to specific enzymes and receptors, which is crucial for understanding its mechanism of action and potential therapeutic uses. Molecular docking studies indicate that this compound may form hydrogen bonds with target proteins involved in cancer progression. Further research is needed to fully elucidate these interactions.

Medicinal Chemistry

  • Anticancer and antimicrobial properties Derivatives of thiadiazoles, including N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide, exhibit cytotoxic properties against various cancer cell lines, such as lung, skin, and colon cancers. The compound's mechanism of action may involve the inhibition of specific enzymes or receptors that play roles in cell proliferation and survival.
  • Anti-inflammatory and antiviral activities The thiadiazole component is known for its potential anti-inflammatory and antimicrobial properties. Compounds containing adamantane structures have been studied for their antiviral activities, particularly against influenza viruses. It may have therapeutic potential in treating infections or inflammatory diseases.
  • Epilepsy : A wide range of biological activities is exhibited by 1,3,4-thiadiazole moiety such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral .

Material Science

Due to its unique combination of functional groups, N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide is used in material science.

Mechanism of Action

The mechanism of action of N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens or cancer cells. The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to the desired therapeutic effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The 1,3,4-thiadiazole scaffold is highly versatile, allowing substitutions that influence solubility, stability, and intermolecular interactions. Below is a comparison of key analogs:

Table 1: Structural and Physical Properties of Selected Analogs
Compound Name Substituents on Thiadiazole Acetamide-Linked Group Melting Point (°C) Yield (%) Key References
Target Compound 5-(3-methylphenyl) Benzothiazol-2-ylsulfanyl - -
5n (Benzo[d]oxazole analog) 5-(m-tolyl) Benzo[d]oxazol-2-ylthio 240–241 59
Acetazolamide 5-(aminosulfonyl) None - -
Compound 5j (Chlorobenzylthio analog) 5-((4-chlorobenzyl)thio) 2-(isopropylphenoxy) 138–140 82
Compound 3 (Nitro-substituted) 5-((4-nitrophenyl)amino) Thio-linked nitrobenzothiazole - -

Key Observations :

  • Melting Points : The benzo[d]oxazole derivative (5n) exhibits a higher melting point (240–241°C) compared to chlorobenzylthio analogs (138–140°C), likely due to enhanced rigidity from the fused aromatic system .
  • Substituent Effects : Bulkier groups (e.g., benzylthio in 5h ) reduce crystallinity, while electron-withdrawing groups (e.g., nitro in Compound 3 ) may improve thermal stability.

Spectral Characterization

NMR and HRMS Data :

  • Analog 5n : ¹H-NMR shows aromatic protons at δ 7.2–8.1 ppm (benzo[d]oxazole) and δ 2.3 ppm (methyl group on m-tolyl). HRMS confirms molecular ion [M+H]⁺ at m/z 449.08 .
  • Compound 5j: ¹H-NMR displays a singlet for the methyl group (δ 2.4 ppm) and multiplet signals for the isopropylphenoxy moiety (δ 1.2–6.8 ppm) .
  • Target Compound : While specific data are unavailable, its benzothiazolylsulfanyl group would likely show aromatic protons in δ 7.0–8.5 ppm and a methyl resonance near δ 2.3 ppm (3-methylphenyl) .
Table 2: Pharmacological Profiles of Selected Analogs
Compound Key Activities Mechanism/Notes Reference
Compound 3 () Antiglioma (92.36% Akt inhibition) Induces apoptosis via π-π interactions and H-bonding with Akt
Acetazolamide Carbonic anhydrase inhibition Diuretic, antiglaucoma; targets sulfamoyl group
Compound 5l (Benzo[d]oxazole analog) Neuroprotective potential Structural similarity to anticonvulsant thiadiazoles
Target Compound Unknown (structural inference) Benzothiazole moiety may enhance CNS activity

Activity Trends :

  • Electron-Withdrawing Groups : Nitro-substituted analogs (e.g., Compound 3 ) show potent kinase inhibition, likely due to enhanced electrophilicity.
  • Heterocyclic Linkages : Benzothiazole (target compound) and benzo[d]oxazole (5n) groups may improve blood-brain barrier penetration, relevant for neuroprotective or anticonvulsant applications .

Biological Activity

N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

The compound features a thiadiazole ring, which is known for conferring various pharmacological properties. The presence of the 3-methylphenyl group enhances its chemical reactivity and influences its interaction with biological targets. The general structure can be represented as follows:

N 5 3 methylphenyl 1 3 4 thiadiazol 2 yl acetamide\text{N 5 3 methylphenyl 1 3 4 thiadiazol 2 yl acetamide}

The mechanism of action for this compound primarily involves the inhibition of specific enzymes or proteins crucial for the survival of cancer cells. The compound's structure allows it to bind effectively to these targets, disrupting their normal functions and leading to cell death. This interaction is particularly relevant in the context of apoptosis induction, where compounds have been shown to activate caspases involved in programmed cell death .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has demonstrated significant cytotoxicity against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (Breast)12.5
A549 (Lung)0.2
HeLa (Cervical)4.2
PC3 (Prostate)Not specified

These findings indicate that the compound exhibits potent antitumor activity comparable to established chemotherapeutics.

Other Biological Activities

In addition to its anticancer effects, this compound has been associated with other biological activities:

  • Antimicrobial Activity : Compounds within the thiadiazole class often exhibit antimicrobial properties, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : The thiadiazole moiety has been linked to anti-inflammatory activities, making it a candidate for further investigation in inflammatory disease models .

Case Studies and Research Findings

A notable study evaluated the compound's effects on cell viability using the MTS assay across various concentrations. The results indicated that while higher concentrations (100–400 µM) affected normal cells (HUVEC), lower doses were effective against tumor cells without significantly impacting normal tissue . This selective toxicity is crucial for developing safer therapeutic agents.

Another research effort focused on apoptosis induction through caspase activation pathways. Compounds similar to this compound were shown to enhance caspase activity in MCF7 cells, supporting their role as potential anticancer agents .

Q & A

Q. What are the recommended synthetic routes for preparing N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide, and how can its purity be validated?

The synthesis typically involves coupling 5-(3-methylphenyl)-1,3,4-thiadiazol-2-amine with acetylating agents (e.g., acetyl chloride or acetic anhydride) under reflux conditions in anhydrous solvents like benzene or toluene. A key step is the use of triethylamine (TEA) as a base to neutralize HCl byproducts . Post-synthesis, purity validation requires a combination of elemental analysis, IR spectroscopy (to confirm acetamide C=O stretching at ~1650–1700 cm⁻¹), and high-resolution NMR (¹H/¹³C) to verify substituent positions. For example, the methylphenyl group’s aromatic protons should appear as a multiplet in δ 7.20–7.50 ppm .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in solvents like ethanol or DMSO. Data collection is performed using a diffractometer (e.g., Bruker D8 Venture), and structure refinement employs SHELX programs (e.g., SHELXL for small-molecule refinement). Key parameters include R-factors (< 0.05), bond length/angle accuracy, and thermal displacement validation .

Q. What in vitro assays are used to evaluate the anticancer potential of this compound?

Standard protocols include cytotoxicity screening against cancer cell lines (e.g., MCF-7, A549) using MTT or SRB assays. For example, IC₅₀ values are calculated after 48–72 hours of exposure. Selectivity is assessed via parallel testing on non-cancer lines (e.g., NIH3T3 fibroblasts). Advanced studies may include aromatase inhibition assays for hormone-dependent cancers, as seen in structurally similar thiadiazoles .

Q. How can substituent effects on the thiadiazole ring influence bioactivity?

The 3-methylphenyl group at position 5 and the acetamide at position 2 are critical. Electron-donating groups (e.g., methyl) enhance lipophilicity and membrane permeability, while electron-withdrawing groups (e.g., sulfonamide) may improve target binding. Systematic SAR studies involve synthesizing derivatives with varied substituents (e.g., halogens, alkyl chains) and comparing their IC₅₀ values .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • IR Spectroscopy : Confirms functional groups (e.g., C=O at ~1680 cm⁻¹, N-H at ~3200 cm⁻¹).
  • NMR : ¹H NMR identifies aromatic protons (δ 6.8–7.5 ppm for methylphenyl) and acetamide protons (δ 2.1–2.3 ppm for CH₃). ¹³C NMR resolves carbonyl carbons (~168–170 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 263.06 for C₁₁H₁₁N₃OS₂⁺) .

Advanced Research Questions

Q. How can computational methods like free energy perturbation (FEP) optimize the compound’s blood-brain barrier (BBB) permeability?

FEP simulations predict binding free energy changes caused by structural modifications. For example, substituting the methylphenyl group with a cyclohexylmethyl moiety enhances BBB penetration by reducing polar surface area. Membrane permeability is further validated using parallel artificial membrane permeability assays (PAMPA) .

Q. What strategies resolve contradictions in cytotoxicity data across different cell lines?

Discrepancies may arise from variable expression of molecular targets (e.g., aromatase in MCF-7 vs. A549). To address this:

  • Perform target-specific assays (e.g., enzyme inhibition).
  • Use omics approaches (transcriptomics/proteomics) to identify resistance mechanisms.
  • Validate with 3D spheroid models to mimic in vivo heterogeneity .

Q. How are metabolic stability and hepatotoxicity profiles assessed for this compound?

  • Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze parent compound degradation via LC-MS.
  • Hepatotoxicity : Measure ALT/AST release in HepG2 cells or primary hepatocytes after 24–48 hours of exposure.
  • CYP450 Inhibition : Screen against isoforms (e.g., CYP3A4) to predict drug-drug interactions .

Q. What crystallographic challenges arise when analyzing derivatives with bulky substituents?

Bulky groups (e.g., p-tolylamino) reduce crystal quality due to steric hindrance, leading to twinning or poor diffraction. Solutions include:

  • Co-crystallization with stabilizing agents.
  • Using high-throughput crystallization robots to screen >100 solvent conditions.
  • Applying SHELXD for twin refinement .

Q. How can in vivo efficacy be correlated with in vitro data for translational research?

  • Use xenograft models (e.g., MCF-7 tumors in nude mice) with biweekly compound administration.
  • Monitor tumor volume via caliper measurements and confirm apoptosis via TUNEL staining.
  • Compare plasma/tissue concentrations using LC-MS to establish pharmacokinetic-pharmacodynamic (PK-PD) relationships .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.